molecular formula C8H7ClINO2 B1353487 Methyl 2-amino-4-chloro-5-iodobenzoate CAS No. 199850-56-1

Methyl 2-amino-4-chloro-5-iodobenzoate

Cat. No. B1353487
M. Wt: 311.5 g/mol
InChI Key: ZGCFYZJEPDVXQD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-chloro-5-iodobenzoate” is a chemical compound with the CAS Number: 199850-56-1 . It has a molecular weight of 311.51 . The IUPAC name for this compound is methyl 2-amino-4-chloro-5-iodobenzoate .


Synthesis Analysis

The synthesis of “Methyl 2-amino-4-chloro-5-iodobenzoate” involves the use of iodine and silver sulfate in ethanol . The reaction is allowed to stir at room temperature for 45 minutes .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-4-chloro-5-iodobenzoate” is 1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-chloro-5-iodobenzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a flash point of 177.1°C .

Scientific Research Applications

Palladium-Catalysed Carbonylation

Methyl 2-amino-4-chloro-5-iodobenzoate has been utilized in palladium-catalysed carbonylation reactions. 2-Iodoaniline derivatives, including those with similar structures to methyl 2-amino-4-chloro-5-iodobenzoate, have shown effectiveness in the synthesis of various compounds through palladium-catalysed aminocarbonylation and carbonylative cyclisation reactions (Ács et al., 2006).

Aminocarbonylation of Iodoalkenes and Iodobenzene

This compound's structural analogs have been used in the homogeneous catalytic aminocarbonylation of iodobenzene and iodoalkenes. These reactions typically result in the formation of 2-oxo-carboxamide type derivatives, which are valuable in various chemical syntheses (Müller et al., 2005).

Improved Synthesis of Pharmaceuticals

Methyl 2-amino-4-chloro-5-iodobenzoate and its derivatives have been instrumental in improving the synthesis of pharmaceutical compounds, such as metoclopramide. This involves a series of reactions including methylation, chlorination, and condensation, highlighting the compound's role in the synthesis of complex pharmaceuticals (Murakami et al., 1971).

Synthesis of Chloranthraniliprole

In the synthesis of pesticides like chloranthraniliprole, derivatives of methyl 2-amino-4-chloro-5-iodobenzoate have been used. This involves a sequence of esterification, reduction, chlorination, and aminolysis, showcasing the versatility of this compound in various chemical transformations (Jian-hong, 2012).

Synthesis of Antibiotic Derivatives

The compound and its derivatives have been employed in the synthesis of chlorinated analogues of antibiotic compounds. This synthesis involves selective chlorination and is crucial for the study of the biosynthesis of several important classes of antibiotics (Becker, 1984).

Synthesis of Tetrazole Derivatives

Methyl 2-amino-4-chloro-5-iodobenzoate derivatives have been utilized in the synthesis of tetrazole compounds, such as 5-(2-amino-4-chlorophenyl)tetrazole. This process involves cyanidation, hydrogenation, and reaction with sodium azide, underscoring the compound's role in the production of diverse organic chemicals (Fu-gang, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-amino-4-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFYZJEPDVXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445871
Record name METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-chloro-5-iodobenzoate

CAS RN

199850-56-1
Record name METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of iodine (68 g, 0.27 mol) and silver sulfate (84 g, 0.27 mol) in absolute EtOH (2.5 L) was added methyl 2-amino-4-chlorobenzoate (50 g, 0.27 mol). The reaction mixture was allowed to stir at rt for 45 min. The reaction mixture was then filtered through a pad of Celite® and the filtrate was concentrated. The residue was dissolved in EtOAc (2 L) and washed with saturated aqueous NaHCO3 (3×400 mL), water (3×400 mL), and brine. The organic solution was dried over Na2SO4, filtered, and concentrated to give methyl 2-amino-4-chloro-5-iodobenzoate (85 g, 99%).
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
84 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-acetylamino-4-chlorobenzoic acid methyl ester (2.0 g in 80 mL of dry chloroform) and 2.5 g silver trifluoroacetate was added iodine (2.87 g in 40 mL chloroform) and the mixture stirred at room temperature. After 5 hours, the mixture was filtered over diatomaceous earth and the filtrate concentrated in vacuo. Purification of the resulting oil by flash chromatography on silica gel (hexane:ethyl acetate, 95:5; then 90:10) gave the title compound (2.26 g).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-amino-4-chlorobenzoate (Aldrich, 111 g, 600 mmol) and silver sulfate (187 g, 600 mmol) in ethanol (1000 mL) was added dropwise in 8 hours a solution of iodine (152 g, 600 mmol) in ethanol (2000 mL). The reaction mixture was stirred overnight then filtered through a celite plug. The filtrate was concentrated under reduced pressure and the residue was triturated in n-heptane. The resulting solid was filtered, washed with diisopropyl ether to give the title compound methyl 2-amino-4-chloro-5-iodobenzoate (103.76 g, 334 mmol, 55.6% yield) as a white powder. LCMS: (M+H)+=312; Rt=3.46 min.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
187 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-chloro-5-iodobenzoate
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Methyl 2-amino-4-chloro-5-iodobenzoate
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Methyl 2-amino-4-chloro-5-iodobenzoate
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Methyl 2-amino-4-chloro-5-iodobenzoate
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Methyl 2-amino-4-chloro-5-iodobenzoate
Reactant of Route 6
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Methyl 2-amino-4-chloro-5-iodobenzoate

Citations

For This Compound
3
Citations
CS Elmore, DC Dean, RJ DeVita… - Journal of Labelled …, 2003 - Wiley Online Library
… (6): To a solution of 3.28g (10.5mmol) methyl 2-amino-4-chloro-5iodobenzoate (5) in 15ml 1,2-dichloroethane was added 2.08g (10.5 mmol) 3,4,5-trimethylphenylacetyl chloride. The …
RJ DeVita, TF Walsh, JR Young, J Jiang… - Journal of medicinal …, 2001 - ACS Publications
… Methyl 2-Amino-4-chloro-5-iodobenzoate. To a mixture of 6.84 g (27 mmol) iodine and 8.4 g … To a solution of 2 g (6.42 mmol) methyl 2-amino-4-chloro-5-iodobenzoate in 15 mL 1,2-…
Number of citations: 63 pubs.acs.org
DP Flaherty, MT Harris, CE Schroeder, H Khan… - …, 2017 - Wiley Online Library
… (4 u): Prepared as described for previous analogues although the coupling method was modified as follows: To a microwave vial was added methyl 2-amino-4-chloro-5-iodobenzoate 3 …

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